molecular formula C7H8BrNO B1291408 3-Bromo-2-methoxy-5-methylpyridine CAS No. 717843-56-6

3-Bromo-2-methoxy-5-methylpyridine

Cat. No.: B1291408
CAS No.: 717843-56-6
M. Wt: 202.05 g/mol
InChI Key: NDKLQBZACYGWAZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylpyridine: is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a methyl group at the fifth position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-methoxy-5-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as a building block for the synthesis of various bioactive molecules, including enzyme inhibitors and receptor antagonists . The interactions of this compound with these biomolecules can involve binding to active sites, altering enzyme activity, or modulating receptor functions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with specific receptors and enzymes, leading to changes in cellular responses and metabolic activities . These interactions can result in altered cell proliferation, differentiation, and apoptosis, depending on the context and concentration of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are important for understanding its stability and long-term impact on cellular function. Studies have shown that the compound can undergo degradation over time, which may affect its potency and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular responses, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or receptor function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding the transport mechanisms is essential for determining the bioavailability and efficacy of the compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methoxy-5-methylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce different substituted pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-2-methoxy-5-methylpyridine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is also utilized in the development of new materials and chemical processes. It can be used in the synthesis of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3-bromo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKLQBZACYGWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620670
Record name 3-Bromo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-56-6
Record name 3-Bromo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-2-hydroxy-5-methylpyridine (5.012 g, 26.7 mmol), silver carbonate (9.58 g, 34.7 mmol), and iodomethane (5 mL, 80.0 mmol) were combined in CHCl3 (75 mL) and stirred at 55° C. for 3 hours. The mixture was cooled and filtered through Celite, and the filtrate was concentrated and purified by silica gel chromatography (0-100% EtOAc in hexanes) to give 3-bromo-2-methoxy-5-methyl-pyridine.
Quantity
5.012 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
9.58 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-chloro-5-methylpyridine [17282-03-0] (5 g, 24.2 mmol) in MeOH (80 mL) was added a solution of sodium methoxide (5.4M in MeOH) (25 mL, 135 mmol) and the mixture was stirred at 65° C. for 32 h. The resulting suspension was filtered and the mother liquor was concentrated. Et2O and H2O were added and the phases were separated. The organic layer was washed with H2O and brine, dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography (heptane/EtOAc: 90:10→0:100) to afford the title compound. tR: 1.03 min (LC-MS 1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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